
1,1,7,7-Tetramethyl-8-methoxyjulolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,7,7-Tetramethyl-8-methoxyjulolidine is an organic compound with the molecular formula C₁₇H₂₅NO and a molecular weight of 259.39 g/mol . This compound is known for its photoluminescent properties, making it a valuable material in various electronic applications, particularly in organic light-emitting diodes (OLEDs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,7,7-Tetramethyl-8-methoxyjulolidine can be synthesized through a series of organic reactions. One common method involves the reaction of 3-methoxy-N,N-bis(3-methylbutyl)aniline with formaldehyde under acidic conditions to form the julolidine ring system . The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate ring closure and methylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error, leading to higher efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,7,7-Tetramethyl-8-methoxyjulolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the julolidine ring.
Substitution: Various substituted julolidine derivatives.
Applications De Recherche Scientifique
1,1,7,7-Tetramethyl-8-methoxyjulolidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,1,7,7-tetramethyl-8-methoxyjulolidine involves its ability to donate electrons and participate in various photochemical reactions. The compound’s electron-donating properties are attributed to the presence of the methoxy group and the julolidine ring system . These properties make it an effective component in electro-optic materials and photonic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,7,7-Tetramethyl-8-hydroxyjulolidine: Similar in structure but with a hydroxy group instead of a methoxy group.
8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde: Contains additional functional groups, making it useful in different applications.
2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine: A more complex derivative used in advanced photonic applications.
Uniqueness
1,1,7,7-Tetramethyl-8-methoxyjulolidine is unique due to its specific combination of electron-donating properties and photoluminescent characteristics. This makes it particularly valuable in the development of OLEDs and other electronic devices .
Propriétés
Formule moléculaire |
C17H25NO |
|---|---|
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
6-methoxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |
InChI |
InChI=1S/C17H25NO/c1-16(2)8-10-18-11-9-17(3,4)14-13(19-5)7-6-12(16)15(14)18/h6-7H,8-11H2,1-5H3 |
Clé InChI |
XBBDHRQDFILWDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN2CCC(C3=C(C=CC1=C32)OC)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


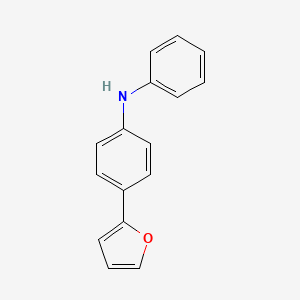

![Bis[(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine] di-p-toluyl-L-tartrate](/img/structure/B14044176.png)
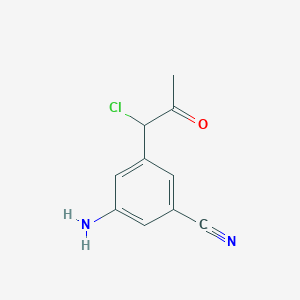
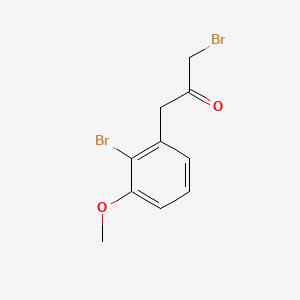
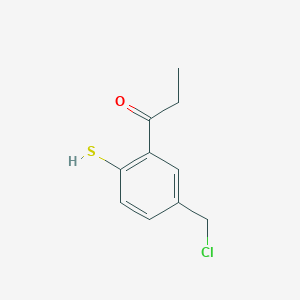


![(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl](/img/structure/B14044253.png)


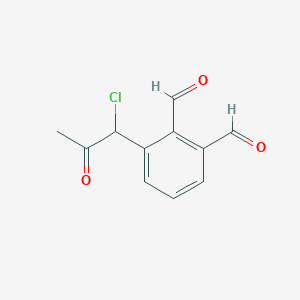

![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B14044274.png)
